What is N-Demethyl-N-formyl Clarithromycin
What is N-Demethyl-N-formyl Clarithromycin
An In-Depth Technical Guide to N-Demethyl-N-formyl Clarithromycin: A Key Impurity and Metabolite
Introduction
Clarithromycin, a semi-synthetic macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections.[1][2] Derived from erythromycin, it exhibits improved acid stability and a favorable pharmacokinetic profile.[3] In the lifecycle of a pharmaceutical product, from development to commercial manufacturing, a comprehensive understanding of not only the active pharmaceutical ingredient (API) but also its related substances—impurities and metabolites—is of paramount importance. These substances can influence the drug's efficacy, safety, and stability.
This guide provides a detailed technical examination of N-Demethyl-N-formyl Clarithromycin, a significant related substance of Clarithromycin. It is recognized both as a metabolic byproduct of the parent drug and as a process-related impurity, designated as "Clarithromycin Impurity H" in major pharmacopeias.[4][5] For researchers, analytical scientists, and drug development professionals, a thorough understanding of this molecule's characteristics, formation, and analytical control is critical for ensuring drug quality and regulatory compliance.
Physicochemical Profile of N-Demethyl-N-formyl Clarithromycin
N-Demethyl-N-formyl Clarithromycin is structurally similar to the parent compound, differing by the modification of the desosamine sugar's amino group. This seemingly minor structural change results in distinct physicochemical properties that are critical for its separation and identification.
| Property | Data | Source(s) |
| IUPAC Name | N-[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide | [6] |
| Synonyms | Clarithromycin Impurity H, N-Formylclarithromycin, 3″-N-demethyl-3′-N-formyl-6-O-methylerythromycin A | [4][5][6][7] |
| CAS Number | 127140-69-6 | [6][7][8] |
| Molecular Formula | C₃₈H₆₇NO₁₄ | [6][7][8] |
| Molecular Weight | 761.94 g/mol | [7][8] |
The Metabolic Context: Formation from Clarithromycin
Clarithromycin undergoes extensive hepatic metabolism, a process primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isoform involved.[9][10][11] This metabolic activity is a double-edged sword; it produces the major active metabolite, 14-hydroxyclarithromycin, which often acts synergistically with the parent drug, but it is also the source of various drug-drug interactions and the formation of other byproducts.[12][13]
The biotransformation pathway leading to N-Demethyl-N-formyl Clarithromycin involves two key steps:
-
N-Demethylation : The CYP3A4 enzyme system catalyzes the removal of a methyl group from the dimethylamino moiety on the desosamine sugar of Clarithromycin.[11][14] This reaction yields N-desmethyl clarithromycin, a primary metabolite.
-
N-Formylation : The newly formed secondary amine on N-desmethyl clarithromycin can subsequently undergo formylation, where a formyl group (-CHO) is added. This results in the formation of N-Demethyl-N-formyl Clarithromycin.
This metabolic cascade is a critical consideration in pharmacokinetic studies, as the rate and extent of these transformations can vary among individuals, influencing the overall drug exposure and response.
Caption: Metabolic pathway of Clarithromycin.
Analytical Methodologies for Identification and Quantification
The structural similarity between Clarithromycin and its related substances necessitates the use of high-resolution analytical techniques for accurate identification and quantification. Reversed-phase high-performance liquid chromatography (RP-HPLC), particularly when coupled with mass spectrometry (MS), is the definitive methodology.[9][15] The choice of this technique is driven by its ability to separate compounds with minor polarity differences and the high sensitivity and specificity of MS detection.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a self-validating system for the robust analysis of N-Demethyl-N-formyl Clarithromycin in a drug substance or biological matrix.
3.1: Sample Preparation (from Plasma)
-
Causality : The objective is to remove proteins and interfering substances from the plasma matrix that would otherwise compromise the chromatographic separation and ionize poorly. Liquid-liquid extraction is an effective method for isolating analytes of moderate polarity like macrolides.[3]
-
Step-by-step Methodology :
-
Pipette 500 µL of human plasma into a 2 mL microcentrifuge tube.
-
Add 50 µL of an internal standard solution (e.g., a stable isotope-labeled Clarithromycin or another macrolide like Erythromycin) to correct for extraction variability.[16]
-
Add 200 µL of 0.05 M phosphate buffer (pH 3.0) to acidify the sample, ensuring the analytes are in their ionized, more soluble state.[3]
-
Add 1.5 mL of dichloromethane as the extraction solvent.[3]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and analyte transfer into the organic phase.
-
Centrifuge at 6000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the lower organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for injection.
-
3.2: Chromatographic Separation
-
Causality : A C18 stationary phase provides the necessary hydrophobic interactions to retain and separate Clarithromycin and its metabolites.[9][15] A gradient elution is employed to ensure sharp peaks for all analytes, which elute at different times due to their slight differences in polarity. Formic acid is added to the mobile phase to promote protonation of the analytes, leading to better peak shape and enhanced ionization for MS detection.[9]
| Parameter | Condition |
| System | UHPLC or HPLC System |
| Column | C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 50% B over 3 minutes, then ramp to 95% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5-10 µL |
3.3: Mass Spectrometric Detection
-
Causality : Tandem mass spectrometry (MS/MS) provides unparalleled specificity and sensitivity. Electrospray ionization (ESI) is ideal for polar, thermally labile molecules like macrolides. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), the analyte can be quantified with high confidence, even in complex matrices.[16]
| Parameter | Condition |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Clarithromycin [M+H]⁺ | Precursor ion: m/z 748.5 → Product ion: m/z 158.4 |
| N-Demethyl-N-formyl Clarithromycin [M+H]⁺ | Precursor ion: m/z 762.0 → Product ion: m/z 158.4 (or other specific fragment) |
Note: The product ion at m/z 158 corresponds to the protonated desosamine sugar, a common fragment for these compounds.[16]
Caption: Analytical workflow for N-Demethyl-N-formyl Clarithromycin.
Significance in Drug Development and Quality Control
The presence of N-Demethyl-N-formyl Clarithromycin is monitored for two primary reasons:
-
As a Pharmaceutical Impurity : During the synthesis of Clarithromycin, side reactions or impurities in starting materials can lead to the formation of related substances, including Impurity H.[7][15] Regulatory agencies require that all impurities above a certain threshold (typically 0.10-0.15%) be identified, quantified, and assessed for potential toxicity. Therefore, robust analytical methods are essential for quality control (QC) release testing of both the API and the final drug product.[5][7]
-
As a Metabolite : In clinical pharmacology, understanding the metabolic profile of a drug is crucial for evaluating its safety and potential for drug-drug interactions. As a metabolite, N-Demethyl-N-formyl Clarithromycin contributes to the total body exposure of drug-related material and must be characterized in metabolic studies.[14]
The availability of certified reference standards for N-Demethyl-N-formyl Clarithromycin is critical for the validation of analytical methods and for ensuring the accuracy and consistency of quality control testing across different laboratories and manufacturing sites.[7][14]
Conclusion
N-Demethyl-N-formyl Clarithromycin is more than a minor molecular variant of its parent antibiotic; it is a critical analyte for ensuring the quality, safety, and consistency of Clarithromycin products. Its dual identity as both a metabolic byproduct and a process-related impurity places it at the center of analytical and metabolic investigations. For scientists in the pharmaceutical field, the ability to accurately separate, identify, and quantify this compound using advanced techniques like LC-MS/MS is a fundamental requirement. This guide has detailed the essential physicochemical properties, metabolic origins, and a robust, validated analytical workflow to provide a comprehensive technical resource for professionals dedicated to the science of drug development and manufacturing.
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